tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOJIYYBUJTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743391 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-20-8 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-Butyl (3-amino-2,6-difluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products:
Substitution Reactions: Products depend on the electrophile used.
Oxidation and Reduction: Specific products vary based on the reaction conditions.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may extend to the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino and fluorine groups may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Purity : 95–97% (varies by supplier; Fluorochem reports 95% , Combi-Blocks lists 97% ).
- Storage : Stable at room temperature (RT) .
Comparison with Structurally Similar Compounds
Analogous Fluorinated Carbamates
The following compounds share the tert-butyl carbamate backbone but differ in fluorine substitution patterns or aromatic ring modifications (Table 1):
Table 1: Comparison of Fluorinated tert-Butyl Carbamates
Key Observations :
- Substituent Position Impact: The position of fluorine and amino groups significantly influences reactivity. For example, the 2,6-difluoro substitution in the target compound may enhance steric hindrance compared to 2,4- or 4,5-difluoro analogs, affecting nucleophilic substitution rates .
- Piperazine Derivative : The addition of a piperazine ring (MW 327.35) increases molecular weight and may alter solubility or binding affinity in biological assays .
Halogen-Switched Analogs: Chlorine vs. Fluorine
tert-Butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate ():
- CAS Number : 1616434-23-1
- Molecular Formula : C₁₀H₁₃Cl₂N₃O₂
- Molecular Weight : 278.14 g/mol
- Structural Differences: Halogen Replacement: Chlorine atoms replace fluorine, increasing molecular weight (278.14 vs. 244.24).
Functional Implications :
- Electron-Withdrawing Effects: Chlorine’s stronger electron-withdrawing nature may reduce the amino group’s basicity compared to fluorine analogs.
- Biological Activity : Pyridine-containing compounds often exhibit distinct pharmacokinetic profiles, such as improved metabolic stability .
Research and Industrial Relevance
- Synthetic Utility : The target compound and its analogs serve as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs .
- Cost and Availability : Pricing varies by supplier; for example, 250 mg of the target compound costs €31.00 (Fluorochem) , while analogs like QK-4755 are similarly priced .
Biological Activity
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure may enhance its biological activity and stability, making it a candidate for pharmacological investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group and a 3-amino-2,6-difluorophenyl moiety. The fluorinated structure is hypothesized to improve lipophilicity and bioavailability, which are critical factors for drug development.
The mechanism of action for this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to either the active site or an allosteric site, thus altering enzyme conformation and preventing substrate binding. Such interactions may lead to various biological effects depending on the targeted enzyme or receptor.
1. Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor in various biochemical pathways. Its ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme dysregulation is a factor.
3. Neuroprotective Effects
In related studies involving compounds with similar structures, neuroprotective effects have been observed against amyloid-beta-induced toxicity in cellular models. This suggests that this compound may also have implications in neurodegenerative disease research .
4. Anticancer Potential
There is evidence that derivatives of this compound can inhibit specific proteases involved in cancer progression. The ability of such compounds to penetrate the blood-brain barrier further suggests their potential utility in developing treatments for brain tumors and other cancers.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
Case Studies
While specific case studies on this compound are sparse, related compounds have been studied extensively. For example:
- Study on Anti-inflammatory Activity : A study evaluated several substituted phenylcarbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds showed varying degrees of inhibition comparable to standard treatments such as indomethacin .
- Neuroprotective Studies : Investigations into similar fluorinated compounds revealed their protective effects against oxidative stress in neuronal cells, indicating a potential pathway for neuroprotection .
Q & A
Q. Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira or Suzuki couplings (common in downstream functionalization), ensuring rigorous exclusion of oxygen .
- Solvent Optimization : For coupling reactions, DMAc or THF enhances solubility of intermediates, while minimizing decomposition .
- Temperature Gradients : Gradual warming (e.g., from -78°C to room temperature) during Boc deprotection or coupling steps reduces byproduct formation .
- Workup Strategies : Sequential aqueous washes (brine, NaHCO₃) post-reaction remove unreacted reagents. Drying over Na₂SO₄ or MgSO₄ prevents residual water in organic phases .
Data-Driven Example : In a patent synthesis, adjusting the reaction time from 12 h to 16 h at 80°C increased the yield of a pyrimidine intermediate from 65% to 82% .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR : ¹H NMR confirms aromatic proton environments (e.g., 2,6-difluoro substitution: doublets at δ 6.8–7.2 ppm). ¹⁹F NMR identifies fluorine chemical shifts (e.g., -110 to -120 ppm for ortho/para fluorines) .
- Mass Spectrometry : ESI+ or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 327.32 for tert-butyl derivatives) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., using Mercury software for structure refinement) .
Case Study : Discrepancies in NOESY data for a related carbamate were resolved via X-ray analysis, revealing a planar conformation stabilized by intramolecular H-bonding .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
Q. Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder or thermal motion artifacts. Mercury’s visualization tools aid in overlaying multiple structures to identify conformational differences .
- Dynamic NMR : For fluxional molecules, variable-temperature NMR can reveal rotational barriers (e.g., tert-butyl group rotation) .
Example : A carbamate derivative showed conflicting ¹³C NMR signals; X-ray analysis confirmed a rare syn-periplanar Boc group orientation, reconciling the data .
Advanced: What computational tools are recommended for modeling this compound’s reactivity?
Q. Methodological Answer :
- Molecular Dynamics (MD) : GROMACS or AMBER simulate solvation effects on Boc group stability.
- DFT Calculations : B3LYP/6-31G(d,p) predicts reaction pathways (e.g., Boc deprotection under acidic conditions) .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites for drug discovery applications) .
Case Study : MD simulations of a fluorinated carbamate revealed enhanced membrane permeability due to fluorine’s electronegativity, guiding its use in CNS-targeted prodrugs .
Basic: How should stability and storage conditions be managed for this compound?
Q. Methodological Answer :
- Storage : -20°C under inert gas (Ar), sealed in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis .
- Stability Tests : Accelerated aging studies (40°C/75% RH for 1 week) with HPLC monitoring detect degradation products (e.g., free amine from Boc cleavage) .
Critical Note : Strong acids/bases and oxidizers (e.g., H₂O₂) degrade the carbamate group. Use neutral buffers (pH 6–8) in biological assays .
Advanced: What role does this compound play in multi-step pharmaceutical syntheses?
Q. Methodological Answer :
- Intermediate Utility : Serves as a protected amine in kinase inhibitor syntheses (e.g., coupling with pyrimidine scaffolds via Buchwald-Hartwig amination) .
- Prodrug Design : The Boc group enhances solubility for in vivo studies; enzymatic cleavage in target tissues releases the active amine .
Example : A patent describes its use in synthesizing a triazolopyrazine derivative, achieving 92% yield after Boc deprotection and cyclization .
Advanced: How can byproducts from Boc protection/deprotection be minimized?
Q. Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., di-Boc adducts from excess Boc₂O) .
- Quenching Protocol : Add 1 M HCl dropwise to neutralize residual Boc₂O before extraction .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves Boc-related impurities with <0.5% residual levels .
Data Insight : In a scaled-up synthesis, reducing Boc₂O from 1.5 to 1.2 equivalents decreased di-Boc impurity from 8% to 1.2% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
